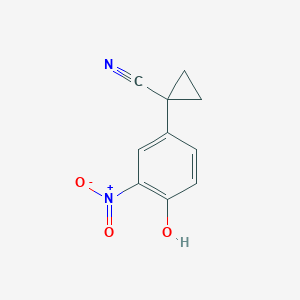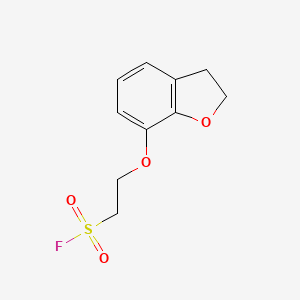
2-(2,3-Dihydro-1-benzofuran-7-yloxy)ethane-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Dihydro-1-benzofuran-7-yloxy)ethane-1-sulfonyl fluoride is a chemical compound that features a benzofuran moiety linked to an ethane sulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1-benzofuran-7-yloxy)ethane-1-sulfonyl fluoride typically involves the reaction of 2,3-dihydro-1-benzofuran with ethane-1-sulfonyl fluoride under specific conditions. One common method involves the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, such as continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-1-benzofuran-7-yloxy)ethane-1-sulfonyl fluoride can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be replaced by other nucleophiles.
Oxidation and reduction: The benzofuran moiety can participate in oxidation and reduction reactions.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or amines in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Nucleophilic substitution: Various substituted benzofuran derivatives.
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: 2,3-dihydrobenzofuran derivatives.
Hydrolysis: Ethane-1-sulfonic acid derivatives.
Scientific Research Applications
2-(2,3-Dihydro-1-benzofuran-7-yloxy)ethane-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl fluoride group.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydro-1-benzofuran-7-yloxy)ethane-1-sulfonyl fluoride involves its reactive sulfonyl fluoride group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it a useful tool for studying enzyme mechanisms and developing enzyme inhibitors. The benzofuran moiety may also interact with specific molecular targets, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-Dihydro-1-benzofuran-7-yloxy)propanoic acid
- 2-(naphthalen-2-yloxy)ethane-1-sulfonyl fluoride
- (2,2-dimethyl-2,3-dihydro-benzofuran-7-yloxy)-acetic acid
Uniqueness
2-(2,3-Dihydro-1-benzofuran-7-yloxy)ethane-1-sulfonyl fluoride is unique due to its combination of a benzofuran moiety and a sulfonyl fluoride group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H11FO4S |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-7-yloxy)ethanesulfonyl fluoride |
InChI |
InChI=1S/C10H11FO4S/c11-16(12,13)7-6-14-9-3-1-2-8-4-5-15-10(8)9/h1-3H,4-7H2 |
InChI Key |
NMSFPLRFNRBJHN-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=CC=C2OCCS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





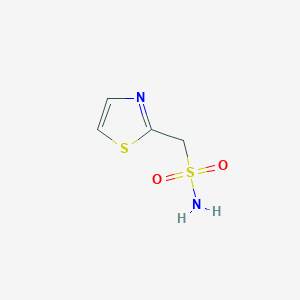

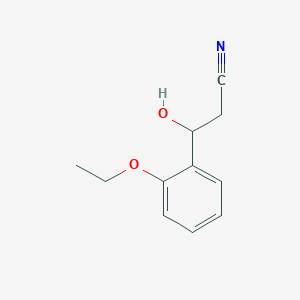
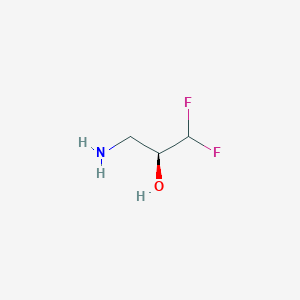
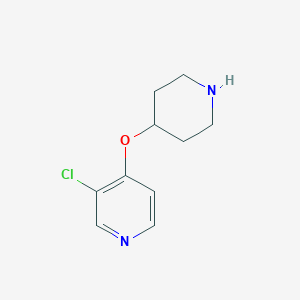
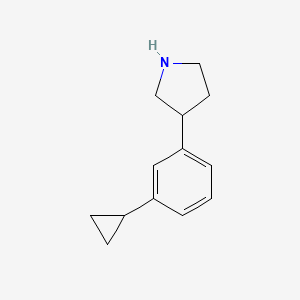
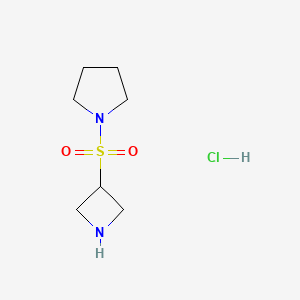
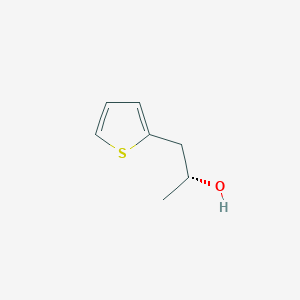
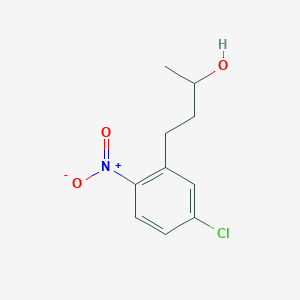
![4-[3-(3-Methoxyphenyl)propyl]piperidine](/img/structure/B13598985.png)
